B612831 H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH CAS No. 134500-80-4

H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH

Cat. No.: B612831
CAS No.: 134500-80-4
M. Wt: 4615.21
Attention: For research use only. Not for human or veterinary use.
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Description

This complex peptide features a mixed chirality sequence with alternating L- and D-amino acids, including non-standard residues such as D-xiIle (modified D-isoleucine) and D-xiThr (modified D-threonine). The inclusion of D-amino acids and modified residues likely enhances protease resistance and alters conformational dynamics compared to all-L peptides .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C207H318N56O62S/c1-29-107(20)166(199(317)224-92-151(273)232-132(72-99(4)5)185(303)242-131(67-71-326-28)183(301)255-160(101(8)9)197(315)222-88-148(270)219-89-153(275)254-162(103(12)13)202(320)259-165(106(18)19)203(321)262-167(108(21)30-2)204(322)231-113(26)173(291)263-169(114(27)266)206(324)325)261-205(323)168(109(22)31-3)260-172(290)110(23)228-149(271)90-220-175(293)124(52-41-43-68-208)237-192(310)141(82-147(212)269)248-196(314)145(95-265)234-152(274)93-223-198(316)161(102(10)11)256-195(313)143(84-159(286)287)249-181(299)129(61-65-155(278)279)236-171(289)112(25)230-184(302)135(74-115-46-35-32-36-47-115)245-188(306)137(76-117-50-39-34-40-51-117)251-200(318)164(105(16)17)258-194(312)133(73-100(6)7)243-177(295)125(53-42-44-69-209)238-179(297)127(59-63-146(211)268)240-189(307)138(78-119-85-215-96-225-119)247-191(309)140(80-121-87-217-98-227-121)252-201(319)163(104(14)15)257-182(300)130(62-66-156(280)281)241-186(304)134(77-118-55-57-122(267)58-56-118)233-150(272)91-221-176(294)144(94-264)253-193(311)142(83-158(284)285)250-190(308)139(79-120-86-216-97-226-120)246-178(296)126(54-45-70-218-207(213)214)239-187(305)136(75-116-48-37-33-38-49-116)244-180(298)128(60-64-154(276)277)235-170(288)111(24)229-174(292)123(210)81-157(282)283/h32-40,46-51,55-58,85-87,96-114,123-145,160-169,264-267H,29-31,41-45,52-54,59-84,88-95,208-210H2,1-28H3,(H2,211,268)(H2,212,269)(H,215,225)(H,216,226)(H,217,227)(H,219,270)(H,220,293)(H,221,294)(H,222,315)(H,223,316)(H,224,317)(H,228,271)(H,229,292)(H,230,302)(H,231,322)(H,232,273)(H,233,272)(H,234,274)(H,235,288)(H,236,289)(H,237,310)(H,238,297)(H,239,305)(H,240,307)(H,241,304)(H,242,303)(H,243,295)(H,244,298)(H,245,306)(H,246,296)(H,247,309)(H,248,314)(H,249,299)(H,250,308)(H,251,318)(H,252,319)(H,253,311)(H,254,275)(H,255,301)(H,256,313)(H,257,300)(H,258,312)(H,259,320)(H,260,290)(H,261,323)(H,262,321)(H,263,291)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,324,325)(H4,213,214,218)/t107?,108?,109?,110-,111+,112+,113-,114?,123?,124-,125+,126+,127+,128+,129-,130+,131-,132-,133+,134+,135+,136+,137+,138+,139+,140+,141-,142+,143-,144+,145-,160-,161-,162-,163+,164+,165-,166-,167-,168-,169-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMUHTZOOEROI-UIBFZGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)CC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)O)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C207H318N56O62S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856174
Record name PUBCHEM_71581491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4615 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134500-80-4
Record name PUBCHEM_71581491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound H-DL-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-D-Glu-D-Asp-D-Val-Gly-D-Ser-D-Asn-D-Lys-Gly-D-Ala-D-xiIle-D-xiIle-Gly-D-Leu-D-Met-D-Val-Gly-Gly-D-Val-D-Val-D-xiIle-D-Ala-D-xiThr-OH is a complex peptide composed of various amino acids, including both L- and D-forms. This compound has garnered attention in biochemical research due to its potential implications in neurodegenerative diseases, particularly Alzheimer's disease, where amyloid-beta (Aβ) peptides play a critical role.

Structure and Properties

The structure of this peptide is characterized by a sequence of amino acids that can influence its biological activity. The presence of both L- and D-amino acids is significant as D-amino acids can enhance stability against proteolytic degradation, making the peptide more resilient in biological systems.

Table 1: Amino Acid Composition

Amino AcidQuantity
Aspartic Acid (Asp)4
Alanine (Ala)6
Glutamic Acid (Glu)3
Phenylalanine (Phe)4
Arginine (Arg)1
Histidine (His)3
Serine (Ser)2
Glycine (Gly)6
Tyrosine (Tyr)1
Valine (Val)5
Glutamine (Gln)1
Lysine (Lys)2
Leucine (Leu)2
Methionine (Met)1

Research indicates that peptides similar to this compound can modulate various biological processes:

  • Neuroprotective Effects : Certain sequences within the peptide may exhibit neuroprotective properties, potentially counteracting oxidative stress and inflammation associated with neurodegenerative diseases .
  • Regulation of Amyloid Aggregation : The peptide's structure allows it to interact with amyloid-beta proteins, influencing their aggregation and deposition in neural tissues. This interaction is crucial for understanding Alzheimer's pathology .
  • Kinase Activation : Peptides like this one have been shown to activate specific kinases involved in cellular signaling pathways, which could play a role in cell survival and apoptosis .

Case Studies

Several studies have investigated the biological activity of similar peptides:

  • Study on Amyloid Beta Interactions : Maiti et al. demonstrated that modifications to the Aβ sequence significantly affect its aggregation properties and toxicity levels. Their findings suggest that peptides with specific amino acid substitutions can mitigate the toxic effects associated with Aβ aggregation .
  • Neuroprotective Peptide Research : A study published in MDPI explored peptides derived from natural sources that exhibited protective effects against neuronal damage caused by oxidative stress. These peptides were structurally similar to the compound , indicating potential therapeutic applications .

Scientific Research Applications

Alzheimer's Disease Research

The peptide sequence is related to amyloid-beta (Aβ) peptides, which are critical in the pathogenesis of Alzheimer's disease. The peptide's fragments are used to:

  • Study Amyloid Aggregation : Research indicates that Aβ peptides aggregate to form plaques, a hallmark of Alzheimer’s pathology. The specific sequence can influence aggregation rates and toxicity profiles .
  • Investigate Neurotoxicity : Studies have shown that modifications to the peptide can alter its neurotoxic effects, providing insights into potential therapeutic interventions .

Biochemical Mechanisms

The compound is utilized to explore various biochemical pathways:

  • Regulation of Kinases : Aβ peptides can activate certain kinases involved in cell signaling pathways, impacting neuronal survival and apoptosis .
  • Oxidative Stress Studies : The peptide's interaction with metal ions and its role in oxidative stress mechanisms are crucial for understanding neurodegeneration .

Therapeutic Development

The potential therapeutic applications of this peptide include:

  • Drug Design : Modifications to the peptide structure can lead to the development of inhibitors that prevent Aβ aggregation or promote its clearance from the brain .
  • Biomarkers for Diagnosis : The presence and concentration of specific Aβ fragments can serve as biomarkers for early diagnosis of Alzheimer’s disease .

Case Study 1: Aβ Peptide Modifications

A study demonstrated that altering specific amino acids within the Aβ sequence could significantly reduce its aggregation propensity while maintaining biological activity. This finding suggests a pathway for designing safer therapeutic agents targeting Alzheimer's disease .

Case Study 2: Neuroprotective Strategies

Research involving the administration of modified Aβ peptides showed promising results in animal models, where such modifications led to reduced neuroinflammation and improved cognitive function. These outcomes highlight the potential for developing neuroprotective strategies based on this compound .

Comparison with Similar Compounds

Table 1: Key Features of Comparable Peptides

Compound Name/Sequence Key Residues Chirality Modifications Biological Relevance Reference
Target Peptide Asp, Glu, Arg, His, D-amino acids, xiIle, xiThr Mixed (L/D) D-xiIle, D-xiThr Hypothetical receptor modulation, protease resistance
Dogfish ACTH (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met-Gly-Arg-Lys-Arg-Arg-Pro-Ile-Lys-Val-Tyr-Pro-Asn-Ser-Phe-Glu-Asp-Glu-Ser-Val-Glu-Asn-Met-Gly-Pro-Glu-Leu) His, Arg, Tyr, Phe L None Corticosteroidogenesis (15% potency vs. human ACTH)
H-(Val-Ala-Pro-Gly)n-Val-OMe Val, Ala, Pro, Gly L None Coacervation properties (thermally induced aggregation)
Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln (Fragment) Asp, Arg, His, Tyr L None Catalogued bioactive peptide (price: $17–$85/mg)
Val-Leu-Pro-Val-Pro (VLPVP) Val, Leu, Pro L None Hypotensive peptide (paracellular absorption)
Human Muscle Acylphosphatase (Full Sequence) Ser, Thr, Phe, Trp L None Enzyme activity modulation (aromatic residue clustering)

Key Differences and Implications

Chirality and Stability: The target peptide’s mixed D/L configuration contrasts with all-L sequences like ACTH and VLPVP. Sequential polypeptides (e.g., H-(Val-Pro-Gly-Gly)n-Val-OMe) exhibit coacervation driven by hydrophobic Val-Pro interactions, whereas the target’s alternating D/L residues may disrupt such ordered aggregation .

Modified Residues :

  • The presence of D-xiIle and D-xiThr introduces steric and electronic effects absent in standard peptides. For example, xiIle’s modified side chain could enhance hydrophobicity or alter binding specificity compared to ACTH’s unmodified Ile/Lys/Arg-rich sequence .

Functional Motifs: The target’s high density of His and Arg residues resembles ACTH’s 20–39 region, which is non-essential for steroidogenesis but critical for ancillary roles like melanocortin receptor binding . However, D-residues in the target may shift receptor selectivity compared to ACTH’s L-configured bioactive core. VLPVP’s Pro-rich sequence enables paracellular transport via tight junction modulation, whereas the target’s D-amino acids and bulky xi-residues may favor transcellular uptake or efflux by multidrug resistance proteins (e.g., MRP2) .

Bioactivity and Applications: Catalogued fragments (e.g., Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln) lack D-residues and modifications, suggesting the target peptide may exhibit unique pharmacokinetics or potency in applications like immunomodulation or antimicrobial activity . Compared to acylphosphatase (aromatic residue-driven enzyme activity), the target’s charged and modified residues could enable distinct substrate interactions or allosteric effects .

Q & A

Q. What methodologies are recommended for determining the purity and structural integrity of this complex peptide?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with mass spectrometry (MS) for molecular weight verification . For structural confirmation, employ nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly for D-amino acids and non-standard residues (e.g., xiIle, xiThr). Amino acid sequencing via Edman degradation or enzymatic digestion followed by MS/MS can validate sequence accuracy .

Q. What challenges arise during the synthesis of this peptide, especially with D-amino acids and non-standard residues?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) requires optimized coupling conditions for D-amino acids to minimize racemization. Non-standard residues (e.g., xiIle, xiThr) necessitate custom protecting groups and extended coupling times. Post-synthesis, use MS to verify incorporation and reverse-phase HPLC to isolate isomers. Contamination risks due to incomplete deprotection or aggregation must be mitigated via stringent purification protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity or receptor-binding properties of this peptide?

  • Methodological Answer : Integrate multi-modal approaches :
  • Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors.
  • Pair with circular dichroism (CD) spectroscopy to correlate structural changes (e.g., α-helix/β-sheet transitions) with activity.
  • Validate functional outcomes using cell-based assays (e.g., calcium flux for signaling pathways). Cross-reference findings with computational docking simulations to identify critical residues .

Q. How should contradictory data on peptide stability or aggregation be resolved?

  • Methodological Answer :
  • Replicate experiments under controlled conditions (pH, temperature, ionic strength) and use dynamic light scattering (DLS) to monitor aggregation.
  • Apply statistical validation tools (e.g., ANOVA for batch variability) and cross-check with HPLC-MS to identify degradation products.
  • For stability in biological matrices, simulate physiological conditions (e.g., serum incubation) and track degradation kinetics via time-resolved MS .

Q. What strategies ensure reproducibility in synthesizing and characterizing this peptide?

  • Methodological Answer :
  • Standardize SPPS protocols with real-time monitoring (e.g., ninhydrin tests for coupling efficiency).
  • Use reference standards for NMR and MS calibration.
  • Document batch-specific variables (e.g., resin lot, solvent purity) in a centralized database. Collaborative inter-laboratory studies can identify systemic errors .

Q. How can computational modeling enhance the study of this peptide’s structure-activity relationship?

  • Methodological Answer :
  • Apply molecular dynamics (MD) simulations to predict conformational stability and solvent interactions.
  • Use density functional theory (DFT) to model electronic properties of non-standard residues.
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) to optimize synthesis parameters or predict bioactivity based on sequence motifs .

Data Analysis & Integration

Q. What statistical frameworks are suitable for analyzing multi-modal datasets (e.g., structural, functional, and kinetic data)?

  • Methodological Answer :
  • Employ multivariate analysis (e.g., PCA or PLS regression) to identify correlations between structural features (NMR chemical shifts, CD spectra) and functional outputs (binding constants).
  • Use Bayesian inference to quantify uncertainty in kinetic models of peptide degradation .

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